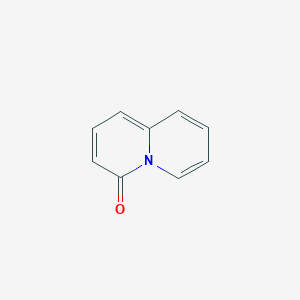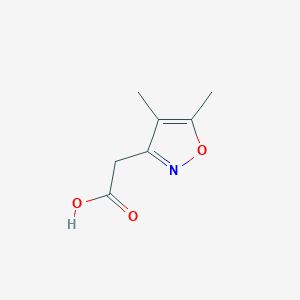
(R)-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline is a chemical compound with a unique structure that includes an amino group, a butenyl chain, and a fluoroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include aniline derivatives and butenyl intermediates.
Coupling Reaction: The butenyl intermediate is coupled with the aniline derivative under specific conditions, often using a palladium-catalyzed coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, reduced amines, and substituted aniline derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The amino group and fluoroaniline moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H13FN2 |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4-[(1R)-1-aminobut-3-enyl]-2-fluoroaniline |
InChI |
InChI=1S/C10H13FN2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9H,1,3,12-13H2/t9-/m1/s1 |
Clé InChI |
WASJUJHHCVWWCT-SECBINFHSA-N |
SMILES isomérique |
C=CC[C@H](C1=CC(=C(C=C1)N)F)N |
SMILES canonique |
C=CCC(C1=CC(=C(C=C1)N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)












